

Sligkv-NH2: Application Notes and Protocols for Cell Culture

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Compound of Interest

Compound Name: *Sligkv-NH2*

Cat. No.: *B549683*

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Introduction

Sligkv-NH2 is a synthetic hexapeptide (Ser-Leu-Ile-Gly-Lys-Val-NH2) that acts as a potent and selective agonist for the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR).[1] PAR2 is activated endogenously by serine proteases like trypsin, which cleave the receptor's N-terminal domain to expose a tethered ligand, "SLIGKV" in humans.[1][2] **Sligkv-NH2** mimics this endogenous ligand, allowing for the direct and specific activation of PAR2 in experimental settings without the need for proteolytic cleavage.[1][2] This makes it a valuable tool for investigating the diverse physiological and pathological roles of PAR2, which include inflammation, pain, cell migration, and proliferation.[1][3]

These application notes provide detailed protocols for the use of **Sligkv-NH2** in cell culture, including methods for assessing its effects on intracellular signaling, cell proliferation, and migration.

Data Presentation

Physicochemical and Potency Data for Sligkv-NH2

Property	Value	Reference
Molecular Weight	614.78 g/mol	
Formula	C28H54N8O7	
Sequence	Ser-Leu-Ile-Gly-Lys-Val-NH2	[1]
Purity	≥95%	
Solubility	Soluble to 1 mg/ml in water	
IC50 (for PAR2 activation)	10.4 μM	[4]
Ki (for PAR2)	9.64 μM	

Exemplary Working Concentrations and Incubation Times

Cell Type	Assay	Sligkv-NH2 Concentration	Incubation Time	Observed Effect	Reference
Normal Human Epidermal Keratinocytes (NHEK)	IL-8 Production	100 μ M	24 hours	Increased IL-8 release	[5]
Model Epithelial Cells (16HBE14o-)	Cell Index (Impedance)	3 μ M	30 minutes (peak)	Robust increase in cell index	[6]
Model Epithelial Cells (16HBE14o-)	ERK 1/2 Phosphorylation	2.5 - 10 μ M	5 minutes	Increased ERK 1/2 phosphorylation	[6]
Human Colorectal Adenocarcinoma (HCT-15)	Ca ²⁺ Mobilization	IC ₅₀ = 171 μ M (for SLIGKV-OH)	Not specified	Increased intracellular calcium	[2]
Human Umbilical Vein Endothelial Cells (HUVEC)	Ligand Binding	Not specified	60 minutes	Specific binding to PAR2	[2]

Experimental Protocols

Preparation of Sligkv-NH2 Stock and Working Solutions

Materials:

- **Sligkv-NH2** peptide (solid)

- Sterile, nuclease-free water
- 0.22 µm sterile syringe filter
- Sterile microcentrifuge tubes

Protocol:

- Reconstitution of Stock Solution:
 - Aseptically, dissolve the **Sligkv-NH2** peptide in sterile, nuclease-free water to a convenient stock concentration (e.g., 1 mM or 10 mM). Use the batch-specific molecular weight provided on the product vial for accurate calculations.
 - If dissolution is slow, gentle vortexing or sonication can be used.[\[1\]](#)
- Sterilization:
 - Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube. [\[1\]](#) This is critical for preventing contamination of cell cultures.
- Aliquoting and Storage:
 - Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[\[1\]](#)
- Preparation of Working Solution:
 - On the day of the experiment, thaw an aliquot of the stock solution.
 - Dilute the stock solution to the desired final working concentration in the appropriate cell culture medium.

Intracellular Calcium Influx Assay

This protocol is designed to measure the transient increase in intracellular calcium concentration following PAR2 activation by **Sligkv-NH2**.

Materials:

- Cells expressing PAR2 (e.g., HCT-15, 16HBE14o-, or transfected cell lines)
- Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
- **Sligkv-NH2** working solution
- 96-well black-wall, clear-bottom plates
- Fluorescence plate reader with kinetic reading capabilities

Protocol:

- Cell Seeding:
 - Seed cells into a 96-well black-wall, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
 - Culture the cells overnight at 37°C in a 5% CO₂ incubator.
- Dye Loading:
 - Prepare a loading buffer containing the calcium indicator dye. For Fluo-4 AM, a typical concentration is 2-5 µM with 0.02% Pluronic F-127 in HBSS.
 - Aspirate the culture medium from the wells and wash once with HBSS.
 - Add 100 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C.
- Washing:

- Gently wash the cells twice with HBSS to remove extracellular dye.
- Add 100 μ L of HBSS to each well.
- Measurement of Calcium Influx:
 - Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye.
 - Establish a stable baseline fluorescence reading for 30-60 seconds.
 - Add the **Sligkv-NH2** working solution (e.g., 20 μ L of a 6X solution to achieve a 1X final concentration) to the wells.
 - Immediately begin kinetic measurement of fluorescence intensity every 1-5 seconds for 2-5 minutes to capture the transient calcium peak.
- Data Analysis:
 - The change in fluorescence intensity (F/F_0) is plotted against time to visualize the calcium influx.
 - The peak fluorescence response can be used to generate dose-response curves and calculate the EC50 of **Sligkv-NH2**.

Cell Proliferation Assay (CCK-8)

This protocol assesses the effect of **Sligkv-NH2** on cell proliferation using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8).

Materials:

- Cells of interest
- Complete culture medium
- **Sligkv-NH2** working solutions at various concentrations
- Cell Counting Kit-8 (CCK-8) or similar proliferation assay reagent

- 96-well cell culture plates
- Microplate reader

Protocol:

- Cell Seeding:
 - Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in 100 μ L of complete culture medium.
 - Allow cells to attach and recover for 24 hours.
- Treatment:
 - Prepare serial dilutions of **Sligkv-NH2** in culture medium.
 - Aspirate the medium from the wells and add 100 μ L of the **Sligkv-NH2** working solutions or control medium.
 - Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
- Proliferation Assessment:
 - Add 10 μ L of CCK-8 reagent to each well.
 - Incubate the plate for 1-4 hours at 37°C, or until a visible color change occurs.
 - Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of blank wells (medium and CCK-8 only) from the absorbance of experimental wells.
 - Express the results as a percentage of the control (untreated cells) and plot against the concentration of **Sligkv-NH2**.

Cell Migration Assay (Boyden Chamber/Transwell)

This protocol measures the chemotactic effect of **Sligkv-NH2** on cell migration using a Transwell system.

Materials:

- Cells of interest (e.g., endothelial cells, cancer cells)
- Transwell inserts (typically 8 µm pore size) for 24-well plates
- Serum-free or low-serum culture medium
- **Sligkv-NH2** working solution
- Fibronectin or other extracellular matrix protein for coating (optional)
- Cotton swabs
- Methanol for fixation
- Crystal violet or DAPI for staining
- Microscope

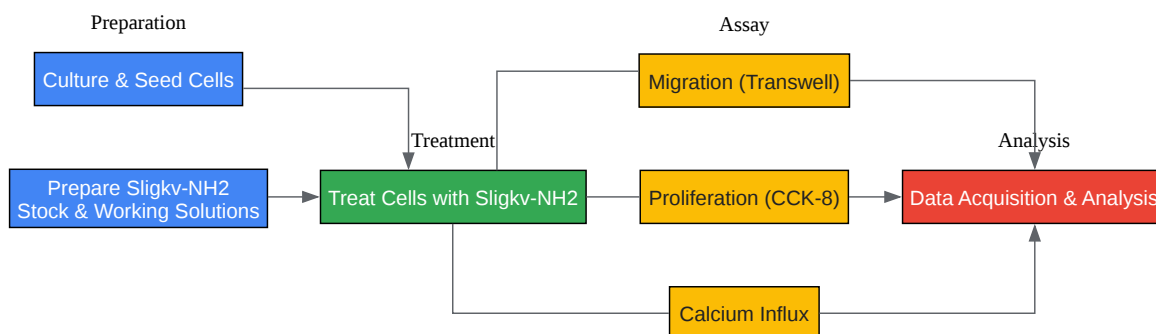
Protocol:

- Preparation of Transwell Inserts:
 - (Optional) Coat the underside of the Transwell inserts with an extracellular matrix protein like fibronectin (10 µg/mL) for 1 hour at 37°C to enhance cell attachment. Wash with PBS.
- Assay Setup:
 - In the lower chamber of the 24-well plate, add 600 µL of serum-free medium containing **Sligkv-NH2** at the desired concentration (chemoattractant). Use medium without **Sligkv-NH2** as a negative control.

- Harvest the cells and resuspend them in serum-free medium at a concentration of 1×10^6 cells/mL.
- Add 100 μ L of the cell suspension (1×10^5 cells) to the upper chamber of each Transwell insert.
- Incubation:
 - Incubate the plate at 37°C in a 5% CO₂ incubator for a duration appropriate for the cell type (typically 4-24 hours).
- Removal of Non-migrated Cells:
 - Carefully remove the Transwell inserts.
 - Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.
- Fixation and Staining:
 - Fix the migrated cells on the underside of the membrane by immersing the insert in cold methanol for 20 minutes.
 - Allow the membrane to air dry.
 - Stain the cells by immersing the insert in a solution of 0.5% crystal violet for 20 minutes or by mounting with a DAPI-containing medium.
- Quantification:
 - Gently wash the inserts in water to remove excess stain.
 - Count the number of migrated cells in several random fields of view under a microscope.
 - Alternatively, the stain can be eluted (e.g., with 10% acetic acid for crystal violet) and the absorbance measured with a plate reader.

Visualizations

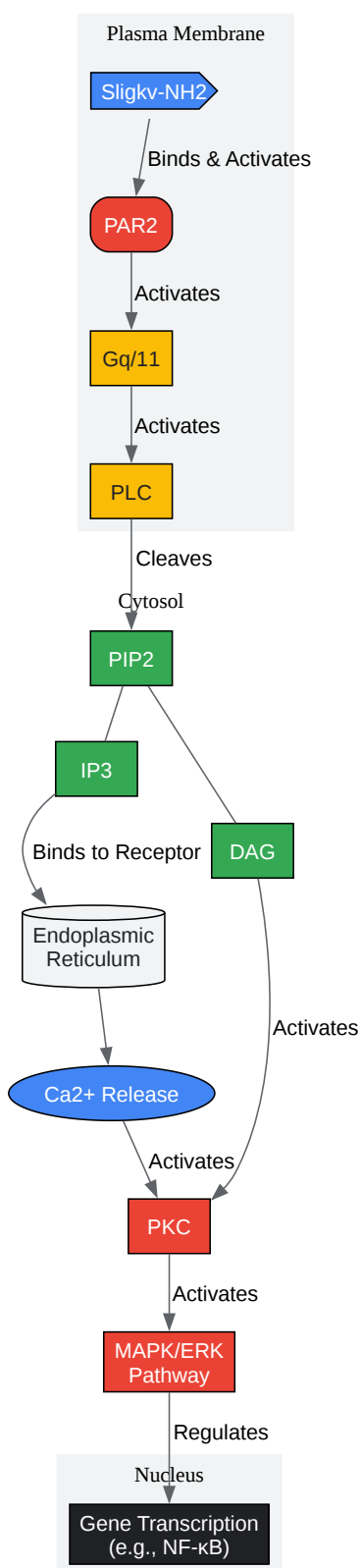
Experimental Workflow for Sligkv-NH2 Treatment



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Caption: General workflow for cell culture experiments using **Sligkv-NH2**.

Sligkv-NH2-Induced PAR2 Signaling Pathway



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Caption: Simplified PAR2 signaling cascade activated by **Sligkv-NH2**.

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